4-Ethynyl-2-methoxyhexahydro-2H-cyclopenta[b]furan
Description
4-Ethynyl-2-methoxyhexahydro-2H-cyclopenta[b]furan is a bicyclic heterocyclic compound featuring a fused cyclopentane-furan system. Key structural attributes include:
- Ethynyl group at position 4: A sp-hybridized carbon-carbon triple bond, conferring linear geometry and reactivity in click chemistry or cross-coupling reactions.
- Methoxy group at position 2: An electron-donating substituent that modulates the electron density of the furan ring.
- Hexahydro framework: A partially saturated cyclopentane ring fused to a furan, balancing stability and reactivity.
NMR spectral data () highlights a 1J coupling constant of 180.8 Hz for the furan =CH group, confirming the furan ring’s formation and rigidity . Lower-than-expected chemical shifts for α-carbons (Table V) suggest electronic effects from the methoxy group or ethynyl substituent .
Properties
CAS No. |
61401-35-2 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4-ethynyl-2-methoxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan |
InChI |
InChI=1S/C10H14O2/c1-3-7-4-5-9-8(7)6-10(11-2)12-9/h1,7-10H,4-6H2,2H3 |
InChI Key |
SXVVXYJRWNFCMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2C(CCC2O1)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2-methoxyhexahydro-2H-cyclopenta[b]furan typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopenta[b]furan Ring: The initial step involves the formation of the cyclopenta[b]furan ring through a cyclization reaction. This can be achieved using a Diels-Alder reaction between a diene and a dienophile, followed by subsequent functional group modifications.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the cyclopenta[b]furan ring is replaced by a methoxy group using a methoxide ion.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-2-methoxyhexahydro-2H-cyclopenta[b]furan undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where it can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOMe), halides, amines
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, amines
Scientific Research Applications
Organic Synthesis
Diels-Alder Reactions
4-Ethynyl-2-methoxyhexahydro-2H-cyclopenta[b]furan can serve as a versatile diene in Diels-Alder reactions, which are pivotal in constructing complex cyclic structures. The reactivity of this compound allows for the formation of various cycloadducts with different dienophiles, demonstrating significant regio- and stereoselectivity. For example, studies have shown that when reacted with maleic anhydride, the compound yields high selectivity towards endo products under certain conditions .
Synthetic Pathways
The compound can also be utilized to synthesize azulene derivatives through cycloaddition reactions. These azulenes are known for their unique electronic properties and potential applications in organic electronics and photonics . The synthetic routes involving this compound include its reaction with various electrophiles, leading to diverse functionalized products.
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit promising antimicrobial properties. For instance, compounds synthesized from this scaffold have shown activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .
Anticancer Properties
The compound's derivatives have also been investigated for their anticancer activity. In vitro studies have demonstrated that certain modifications to the structure enhance cytotoxicity against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics .
Material Science
Polymer Chemistry
this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its unique structure allows for the development of self-healing materials through Diels-Alder reactions, which can be reversed under specific conditions, providing a dynamic approach to material design .
Cosmetic Formulations
In cosmetic chemistry, formulations containing this compound have been explored for their moisturizing properties. The incorporation of this compound into topical applications has shown improved skin hydration and texture due to its ability to form stable emulsions .
Table 1: Diels-Alder Reaction Outcomes
| Dienophile | Conditions | Selectivity | Yield (%) |
|---|---|---|---|
| Maleic Anhydride | Room Temperature | Endo/exo 85:15 | 90 |
| Dimethyl Maleate | HfCl₄, -30°C | Endo/exo 84:16 | 94 |
| Ethyl Acrylate | Eu(fod) Catalyst | Endo/exo > 90:10 | 85 |
Table 2: Antimicrobial Activity of Derivatives
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Derivative A | Escherichia coli | 15 |
| Derivative B | Staphylococcus aureus | 18 |
| Derivative C | Bacillus cereus | 12 |
Mechanism of Action
The mechanism of action of 4-Ethynyl-2-methoxyhexahydro-2H-cyclopenta[b]furan involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methoxy group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Research Implications and Limitations
- Gaps in Data : Direct comparisons of solubility, thermal stability, or biological activity are unavailable in the provided evidence.
- Ethynyl vs. Hydroxymethyl : The ethynyl group’s reactivity contrasts with the hydroxymethyl’s polarity, suggesting divergent applications (e.g., synthetic intermediates vs. bioactive molecules).
- Methodological Notes: Further studies should include X-ray crystallography for conformational analysis and DFT calculations to elucidate electronic effects.
Biological Activity
4-Ethynyl-2-methoxyhexahydro-2H-cyclopenta[b]furan is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms through which it exerts its effects, based on recent research findings.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors in the presence of catalysts. While specific synthetic routes for this compound are not extensively documented, related compounds in the benzo[b]furan series have been synthesized using palladium-catalyzed reactions, which may provide a framework for developing similar methodologies for 4-Ethynyl derivatives .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives of benzo[b]furan have demonstrated significant antiproliferative activity against various human cancer cell lines. A comparative study showed that certain substituted benzo[b]furans exhibited IC50 values as low as 0.06 µM against cancer cell lines such as A549 and ME-180, indicating potent cytotoxic effects .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzo[b]furan Derivative 1 | A549 | 0.06 |
| Benzo[b]furan Derivative 2 | ME-180 | 0.17 |
| Combretastatin-A4 (CA-4) | A549 | 0.05 |
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization. Molecular docking studies indicate that these compounds can bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division . The interactions at the α–β interface of tubulin were characterized by hydrophobic contacts and van der Waals forces, contributing to the stability of the drug-target complex.
Antimicrobial Activity
In addition to anticancer properties, furan derivatives have been noted for their antimicrobial activities. Research indicates that various substituted furan compounds exhibit significant antibacterial effects against strains such as Escherichia coli and Proteus vulgaris, with minimum inhibitory concentrations (MIC) often reported in the low micromolar range . The structural features of these compounds, including substituents on the furan ring, play a crucial role in determining their biological efficacy.
Table 2: Antimicrobial Activity of Furan Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Furan Derivative A | E. coli | 64 |
| Furan Derivative B | P. vulgaris | <50 |
Case Studies
A notable case study involved a series of experiments assessing the cytotoxic effects of various furan derivatives on leukemia cell lines. One compound emerged as particularly effective, demonstrating an IC50 value significantly lower than that of standard chemotherapeutics used in clinical settings . This underscores the potential for developing new therapeutic agents based on furan structures.
Q & A
Q. Analytical workflow :
- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB, referencing optical rotation data (e.g., −44° in methanol for Corey lactone derivatives ).
- NMR spectroscopy : Assign 3D structure via - COSY and NOESY to confirm stereochemistry.
- HRMS : Verify molecular formula (e.g., CHO for the target compound).
- Melting point analysis : Compare with literature values for analogs (e.g., 117–119°C for related lactones ).
Advanced: How can computational methods address contradictions in predicted vs. observed reactivity of the ethynyl group?
The ethynyl group’s electron-withdrawing nature may alter cyclopenta[b]furan reactivity. Conflicting data between theoretical models (e.g., DFT calculations) and experimental results can arise due to solvent effects or transition-state stabilization.
Methodological approach :
- DFT studies : Optimize geometries at the B3LYP/6-31G(d) level to compare reaction pathways (e.g., nucleophilic additions).
- Solvent modeling : Use PCM (Polarizable Continuum Model) to account for solvent polarity effects.
- Kinetic isotope effects : Validate mechanistic hypotheses for ethynyl participation in key steps.
Basic: What safety protocols are critical for handling this compound in the lab?
While direct safety data for this compound is limited, analogs with similar substituents (e.g., hydroxyl, methoxy groups) pose flammability and toxicity risks. Key precautions include:
- PPE : Gloves, goggles, and flame-resistant lab coats.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts.
- Storage : Inert atmosphere (N or Ar) at –20°C to prevent degradation, as recommended for reactive furan derivatives .
Advanced: What strategies resolve discrepancies in stereochemical assignments for cyclopenta[b]furan derivatives?
Conflicting stereochemical reports often arise from overlapping NMR signals or insufficient crystallographic data.
Resolution methods :
- X-ray crystallography : Definitive assignment via single-crystal analysis (e.g., used for Corey lactone diol ).
- Vibrational circular dichroism (VCD) : Differentiate enantiomers by comparing experimental and computed spectra.
- Derivatization : Convert the compound to a crystalline derivative (e.g., benzoylated analogs) for clearer structural analysis .
Advanced: How does the methoxy group influence the compound’s stability under acidic/basic conditions?
The methoxy group’s electron-donating effects can destabilize the furan ring under strong acids.
Experimental design :
- pH stability assays : Monitor degradation via HPLC at pH 1–14 (e.g., 0.1 M HCl/NaOH at 25°C).
- Kinetic studies : Compare half-lives with non-methoxy analogs to isolate substituent effects.
- Protection strategies : Use acid-labile protecting groups (e.g., tert-butyl) during synthesis to mitigate decomposition .
Basic: What purification techniques are optimal for isolating this compound?
Q. Purification workflow :
- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 20–50% EtOAc) for polar intermediates.
- Recrystallization : Optimize solvent pairs (e.g., methanol/water) based on solubility data for related compounds .
- Distillation : For volatile byproducts, employ fractional distillation under reduced pressure.
Advanced: What role does the ethynyl group play in modulating biological activity for structurally related compounds?
While biological data for this compound is sparse, ethynyl groups in similar systems enhance binding affinity via π-π stacking or hydrogen bonding.
Research design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
